molecular formula C8H6BrN B015604 4-Bromoindole CAS No. 52488-36-5

4-Bromoindole

Cat. No. B015604
CAS RN: 52488-36-5
M. Wt: 196.04 g/mol
InChI Key: GRJZJFUBQYULKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromoindole can be synthesized through multiple methods, each with its own advantages. One common approach involves the Vilsmeier reaction, where N,N-dimethylformamide dimethyl acetal reacts with phosphorus oxychloride (POCl_3) to yield 4-Bromoindole-3-carboxaldehyde with a total yield of approximately 62.0% (Xue Zhong-jun, 2005). Another method describes the synthesis of 4-Bromoindole derivatives, like 1-methyl-4-bromoindole ethanol and ethylamine, through three-step and five-step reactions, respectively, with overall yields of 46.9% and 41.3% (Song Hao, 2008).

Molecular Structure Analysis

The molecular structure of 4-Bromoindole and its derivatives has been extensively studied using various spectroscopic techniques. NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to characterize these compounds, confirming their structures and shedding light on their chemical environments (Xue Zhong-jun, 2005); (Song Hao, 2008).

Chemical Reactions and Properties

4-Bromoindole is a pivotal intermediate in various chemical reactions. Its bromine atom makes it a reactive site for nucleophilic substitution reactions, facilitating the synthesis of complex indole derivatives. For instance, palladium-catalyzed regioselective hydrodebromination processes have been developed to selectively prepare 4-bromoindoles from 4,6-dibromoindoles, showcasing its versatility in organic synthesis (Junghyun Chae, Stephen L Buchwald, 2004).

Physical Properties Analysis

The physical properties of 4-Bromoindole, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthetic procedures. While specific values depend on the derivative , these properties generally guide the conditions under which 4-Bromoindole and its derivatives are synthesized and applied in further chemical reactions.

Chemical Properties Analysis

4-Bromoindole exhibits a range of chemical properties due to the presence of both the indole ring and the bromine atom. It is highly reactive towards electrophilic substitution, making it a valuable building block for constructing various complex molecules. The bromine atom can be substituted or removed under certain conditions, allowing for the synthesis of a wide array of indole derivatives with diverse biological activities.

Scientific Research Applications

  • Synthesis of Alkaloids and Pharmaceuticals : 4-bromoindole is used in the enantioselective formal synthesis of (+)-cycloclavine and its total synthesis of (+)-5-epi-cycloclavine (Wang et al., 2019). It is also employed in the synthesis of optically active clavicipitic acid, an ergot alkaloid (Yokoyama et al., 1999), and in the seven-step total synthesis of α-cyclopiazonic acid (Shi et al., 2020). Additionally, it's used in the enantioselective synthesis of indolodioxane U86192A, an antihypertensive agent (Chae & Buchwald, 2004), and in the synthesis of marine alkaloid dictyodendrin B (Pitts et al., 2015).

  • Research and Synthesis of Derivatives : 4-Bromoindole-3-carboxaldehyde has been synthesized and confirmed by 1H NMR and IR for research applications (Xue Zhong-jun, 2005). Chiral 4-bromotryptophan derivatives, prepared efficiently from 4-bromoindole, offer practical methods for scientific research applications (Cai et al., 2020). 4-Bromoindole derivatives are important intermediates for preparing compounds like communesin and claviccipitic acid (Song Hao, 2008).

  • Medical and Biological Research : 4-Bromoindole has shown potential as an antifouling agent due to its nontoxic nature, making it a potential new marine antifoulant (Pénez et al., 2011). Additionally, its derivatives have been explored for their anti-inflammatory and antischistosomal activities (Di et al., 2018; Khan, 1983).

Safety And Hazards

When handling 4-Bromoindole, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Future Directions

Indole and its derivatives, including 4-Bromoindole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

properties

IUPAC Name

4-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJZJFUBQYULKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350300
Record name 4-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoindole

CAS RN

52488-36-5
Record name 4-Bromoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52488-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-6-nitrotoluene (3.2 g, 15 mmol), N,N-dimethylformamide dimethyl acetal (5.4 g, 45 mmol) and pyrrolidine (1.1 g, 15 mmol) were combined in 30 mL of DMF and heated at 110° C. The reaction mixture was stirred at 110° C. for 2.5 hours and then water was added. The aqueous layer was extracted with Et2O and the combined organic layers were washed with water and brine, dried over MgSO4 and concentrated. The brown syrup was dissolved in 80% aqueous AcOH (80 mL) and heated to 75° C. Zn powder (8.5 g), 130 mmol) was then added portionwise over 1 hour and the temperature was raised to 85° C. for 2 hours. The reaction mixture was filtered and water was added. The aqueous layer was extracted with Et2O and the combined organic layers were washed with saturated aqueous sodium bicarbonate and water, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography eluted with 20% EtOAc in Hexanes to provide 2 g of the title compound as a greenish oil used as such.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
551
Citations
MP Moyer, JF Shiurba, H Rapoport - The Journal of Organic …, 1986 - ACS Publications
… Reaction of 4-bromoindole with potassium hydride in ether at -78 C gave a homogeneous solution of the potassium salt which upon treatment with tert-butyllithium underwent rapid and …
Number of citations: 178 0-pubs-acs-org.brum.beds.ac.uk
A Da Settimo, C Menicagli… - The Journal of Organic …, 1974 - ACS Publications
(13) For summaries of optical parameters, see P. Crabbé,“Optical Ro-tatory Dispersion and Circular Dichrolsm in Organic Chemistry," Holden-Day, San Francisco, Calif., 1965.(14) …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
CJ Moody, KJ Doyle, MC Elliott… - Journal of the Chemical …, 1997 - pubs.rsc.org
… The Suzuki reaction between the benzofuranylboronic acid 11 and the 4-bromoindole 14 proceeded smoothly and gave the desired 4-(benzofuran-7-yl)indole 17 in 80% yield (Scheme …
Number of citations: 77 0-pubs-rsc-org.brum.beds.ac.uk
T Noji, K Okano, H Tokuyama - Tetrahedron, 2015 - Elsevier
… 4-bromoindole (5) through the regioselective ring opening of N-Boc-aziridine derivative 6. In this paper, we report a concise total synthesis of (−)-indolactam V (1) from 4-bromoindole in …
N Brown, D Luo, JA Decapo, KR Buszek - Tetrahedron letters, 2009 - Elsevier
… resulted in selective metal–halogen exchange at C-7 and elimination to give the 4-bromo-6,7-indolyne 22, which was trapped with cyclopentadiene to afford the desired 4-bromoindole …
H Liu, L Chen, K Yuan, Y Jia - Angewandte Chemie, 2019 - Wiley Online Library
… Our synthesis commenced with 4-bromoindole 11, which underwent N-methylation to provide 14 (Scheme 2). The C4-indole Grignard reagent was prepared by reacting 14 with Mg in …
AK Pitts, F O'Hara, RH Snell… - Angewandte Chemie …, 2015 - Wiley Online Library
… Our synthesis begins from commercially available 4-bromoindole and involves six direct functionalizations around the heteroarene core as part of a gram-scale strategy towards the …
Y Yokoyama, H Hikawa, M Mitsuhashi, A Uyama… - Tetrahedron letters, 1999 - Elsevier
… The optically active clavicipitic acid (4), an ergot alkaloid, was synthesized by a three-step sequence from 4bromoindole (1). The reaction of 1 with d/-serin¢ (2) in the presence of Ac20 …
M Brenner, G Mayer, A Terpin… - Chemistry–A European …, 1997 - Wiley Online Library
… could not be prepared in the usual way from the bromomagnesium salt of 4-bromoindole … Heck reaction between bromo(indoly1)maleimide 10 and 4-bromoindole (9) (Scheme 5). The re…
JB Hendrickson, J Wang - Organic Letters, 2004 - ACS Publications
… (±)-Lysergic acid (1) has been synthesized via an economical 8-step route from 4-bromoindole and isocinchomeronic acid without the need to protect the indole during the synthesis. …
Number of citations: 88 0-pubs-acs-org.brum.beds.ac.uk

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